molecular formula C22H29N5O3S2 B11298155 N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide

Cat. No.: B11298155
M. Wt: 475.6 g/mol
InChI Key: GEGFPJKFRXDMII-UHFFFAOYSA-N
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Description

N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a sulfonamide group

Preparation Methods

The synthesis of N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the pyrrole ring: The pyrrole ring can be synthesized separately and then attached to the triazole ring through a series of reactions.

    Attachment of the sulfonamide group: This step involves the reaction of the intermediate compound with a sulfonamide reagent under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological effect. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(4-ethyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-methylphenyl)methanesulfonamide can be compared with other similar compounds such as:

    Triazole derivatives: These compounds also contain a triazole ring and may have similar chemical properties.

    Pyrrole derivatives: Compounds with a pyrrole ring can be compared in terms of their reactivity and applications.

    Sulfonamide derivatives: These compounds share the sulfonamide group and can be compared for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications.

Properties

Molecular Formula

C22H29N5O3S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[[4-ethyl-5-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-N-(4-methylphenyl)methanesulfonamide

InChI

InChI=1S/C22H29N5O3S2/c1-7-26-21(13-27(32(6,29)30)18-10-8-15(2)9-11-18)23-24-22(26)31-14-20(28)19-12-16(3)25(5)17(19)4/h8-12H,7,13-14H2,1-6H3

InChI Key

GEGFPJKFRXDMII-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=C(N(C(=C2)C)C)C)CN(C3=CC=C(C=C3)C)S(=O)(=O)C

Origin of Product

United States

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